molecular formula C18H19F3N2O4S B11143928 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid

6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid

Cat. No.: B11143928
M. Wt: 416.4 g/mol
InChI Key: WNTAZFMVNMNOTR-UHFFFAOYSA-N
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Description

6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid is a complex organic compound featuring a thiazole ring, a trifluoromethoxyphenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the hexanoic acid moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid involves its interaction with specific molecular targets within biological systems. The trifluoromethoxyphenyl group and thiazole ring play crucial roles in binding to these targets, potentially modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1), exhibit diverse biological activities.

    Trifluoromethoxyphenyl Compounds: Other compounds containing the trifluoromethoxyphenyl group are known for their stability and unique chemical properties.

Uniqueness

6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid stands out due to the combination of its structural elements, which confer unique reactivity and potential applications. The presence of both the thiazole ring and the trifluoromethoxyphenyl group in a single molecule provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C18H19F3N2O4S

Molecular Weight

416.4 g/mol

IUPAC Name

6-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C18H19F3N2O4S/c1-11-15(16(26)22-10-4-2-3-5-14(24)25)28-17(23-11)12-6-8-13(9-7-12)27-18(19,20)21/h6-9H,2-5,10H2,1H3,(H,22,26)(H,24,25)

InChI Key

WNTAZFMVNMNOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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